methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanamide with an indazole derivative in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-amino-3,3-dimethylbutanamido)-2-chlorobenzoate
- ®-methyl-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoate
- (S)-2-(2-{1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetamido)-3,3-dimethylbutanamide
Uniqueness
Methyl 5-(3,3-dimethylbutanamido)-1H-indazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indazole core and the presence of the 3,3-dimethylbutanamido group contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H19N3O3 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 5-(3,3-dimethylbutanoylamino)-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)8-12(19)16-9-5-6-11-10(7-9)13(18-17-11)14(20)21-4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
ZXEZZAKVCZZZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)OC |
Origin of Product |
United States |
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